

# discovery and history of 7-Methyl-3-octene

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 7-Methyl-3-octene

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## 7-Methyl-3-octene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**7-Methyl-3-octene** is an unsaturated hydrocarbon with the chemical formula  $C_9H_{18}$ . While its direct applications in drug development are not extensively documented, its structure is of interest in organic synthesis and as a potential fragment in medicinal chemistry. This technical guide provides a comprehensive overview of the available physicochemical data, proposed synthetic protocols, and a discussion of its potential, yet underexplored, biological relevance. Due to a lack of specific historical accounts, this document focuses on the technical aspects of the compound based on established chemical principles and data from public databases.

### Physicochemical and Spectral Data

A summary of the key quantitative data for **7-Methyl-3-octene** is presented below. This data is compiled from various chemical databases and provides essential information for its identification and handling.

Property	Value	Reference(s)
Molecular Formula	C <sub>9</sub> H <sub>18</sub>	[1][2]
Molecular Weight	126.24 g/mol	[1][2]
CAS Number	86668-33-9	[1][2]
IUPAC Name	(3E)-7-methyloct-3-ene	[1]
Synonyms	trans-7-Methyl-3-octene	[1][3]
Boiling Point	140.3 °C at 760 mmHg	[3]
Density	0.737 g/cm <sup>3</sup>	[3]
Refractive Index	1.425	[3]
Flash Point	27.8 °C	[3]
Vapor Pressure	7.7 mmHg at 25°C	[3]
Kovats Retention Index	Standard non-polar: 894.1, 895.02, 897	[1][4]

## Experimental Protocols: Synthesis of 7-Methyl-3-octene

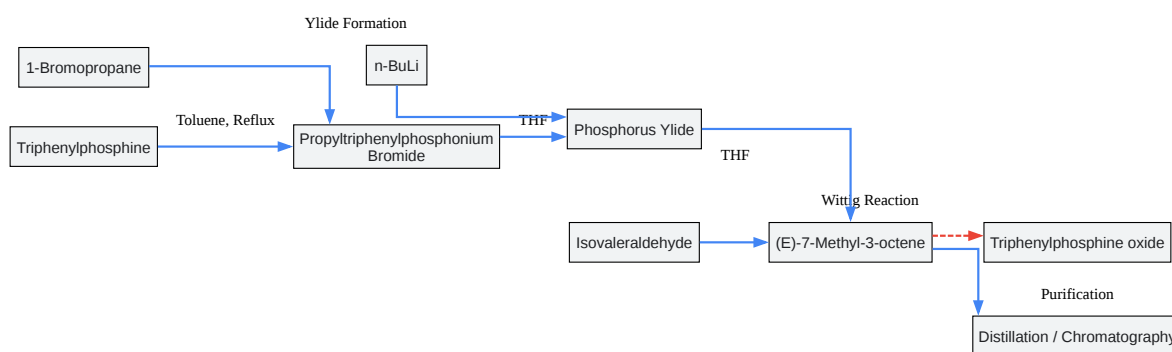
While a specific, published, step-by-step synthesis protocol for **7-Methyl-3-octene** is not readily available in the surveyed literature, its structure lends itself to synthesis via established organic chemistry methodologies. Below are two plausible and detailed protocols for the synthesis of its (E) and (Z) isomers.

### Synthesis of (E)-7-Methyl-3-octene via Wittig Reaction

The Wittig reaction is a reliable method for forming alkenes from aldehydes or ketones and a phosphorus ylide. To synthesize (E)-**7-Methyl-3-octene**, a stabilized ylide is typically required to favor the formation of the E-isomer.

Protocol:

- Preparation of the Phosphonium Ylide (Wittig Reagent):
  - In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, combine triphenylphosphine (1.1 eq) and 1-bromopropane (1.0 eq) in anhydrous toluene.
  - Heat the mixture to reflux for 24 hours to form the propyltriphenylphosphonium bromide salt.
  - Cool the reaction mixture to room temperature, and collect the precipitated salt by vacuum filtration. Wash the salt with cold diethyl ether and dry under vacuum.
  - To a suspension of the phosphonium salt in anhydrous tetrahydrofuran (THF) at 0 °C, add a strong base such as n-butyllithium (1.05 eq) dropwise. The formation of the orange-red ylide indicates a successful reaction.
- Reaction with Isovaleraldehyde:
  - To the freshly prepared ylide solution at 0 °C, add isovaleraldehyde (3-methylbutanal, 1.0 eq) dropwise.
  - Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
- Work-up and Purification:
  - Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
  - Extract the aqueous layer with diethyl ether (3 x 50 mL).
  - Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
  - Filter the drying agent and concentrate the solvent under reduced pressure.
  - Purify the crude product by fractional distillation or column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to obtain (E)-**7-Methyl-3-octene**.



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Caption: Proposed workflow for the synthesis of (E)-**7-Methyl-3-octene** via the Wittig reaction.

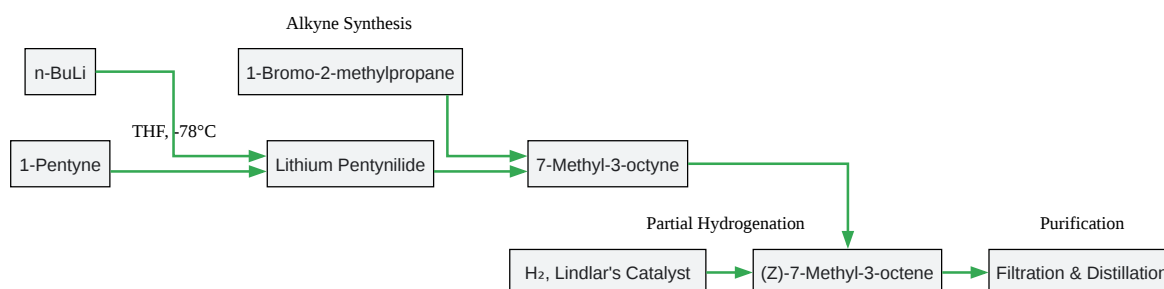
## Synthesis of (Z)-7-Methyl-3-octene via Reduction of 7-Methyl-3-octyne

The reduction of an internal alkyne is a common strategy for the stereoselective synthesis of alkenes. Using Lindlar's catalyst will favor the formation of the cis or (Z)-isomer.

Protocol:

- Synthesis of 7-Methyl-3-octyne:
  - Prepare a solution of 1-pentyne (1.0 eq) in anhydrous THF and cool to -78 °C.

- Add n-butyllithium (1.05 eq) dropwise to deprotonate the terminal alkyne, forming lithium pentynilide.
- To this solution, add 1-bromo-2-methylpropane (isobutyl bromide, 1.1 eq) and allow the mixture to warm to room temperature and stir for 24 hours.
- Work up the reaction with a saturated aqueous solution of ammonium chloride and extract with diethyl ether.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting 7-methyl-3-octyne by distillation.
- **Partial Hydrogenation to (Z)-7-Methyl-3-octene:**
  - In a hydrogenation flask, dissolve the purified 7-methyl-3-octyne (1.0 eq) in methanol or ethyl acetate.
  - Add Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline; ~5% by weight of the alkyne).
  - Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).
  - Stir the reaction mixture vigorously under a hydrogen atmosphere until the theoretical amount of hydrogen has been consumed (monitored by gas uptake or TLC/GC analysis).
  - Filter the catalyst through a pad of Celite and wash with the reaction solvent.
  - Remove the solvent from the filtrate under reduced pressure to yield **(Z)-7-Methyl-3-octene**. Further purification can be achieved by distillation if necessary.



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Caption: Proposed workflow for the synthesis of (Z)-**7-Methyl-3-octene** via alkyne reduction.

## Biological Activity and Signaling Pathways

A thorough search of scientific literature and chemical databases did not reveal any specific studies on the biological activity or signaling pathways associated with **7-Methyl-3-octene**. There is no readily available information to suggest its use as a pheromone, a therapeutic agent, or a modulator of any known biological pathways. The related compound, 7-methyl-3-methylene-1,6-octadiene (myrcene), is a known component of essential oils and an intermediate in the production of fragrances.[5] However, this relationship does not directly imply a biological function for **7-Methyl-3-octene**.

Given the absence of data, this section remains speculative. Researchers interested in this compound for drug development would need to conduct initial screenings to determine any potential bioactivity.

## Conclusion

**7-Methyl-3-octene** is a simple alkene for which a significant amount of physicochemical data is available. While its specific discovery and history are not well-documented, its synthesis can be

approached through standard, reliable organic chemistry reactions such as the Wittig reaction and the partial reduction of alkynes, allowing for the stereoselective preparation of its (E) and (Z) isomers. The lack of information on its biological activity presents an opportunity for future research, particularly in the screening for novel pharmacophores or tool compounds. This guide provides a foundational technical overview for scientists who may wish to synthesize and investigate this compound further.

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Address: 3281 E Guasti Rd

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